molecular formula C16H17NO3 B5808261 N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide

N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B5808261
M. Wt: 271.31 g/mol
InChI Key: CEHMCVOWJJQSTE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a methylphenoxy group attached to an acetamide backbone

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12-7-9-13(10-8-12)20-11-16(18)17-14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHMCVOWJJQSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide typically involves the reaction of 2-methoxyaniline with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-methoxyaniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 4-methylphenoxyacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The acetamide group can be reduced to form an amine derivative.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2-(4-methylphenoxy)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide can be compared with other similar compounds, such as:

    N-(2-hydroxyphenyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.

    N-(2-methoxyphenyl)-2-(4-methylphenoxy)ethylamine: Similar structure but with an amine group instead of an acetamide group.

These compounds may exhibit different chemical and biological properties due to the variations in their functional groups

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